1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride

Vue d'ensemble

Description

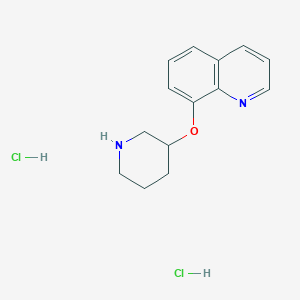

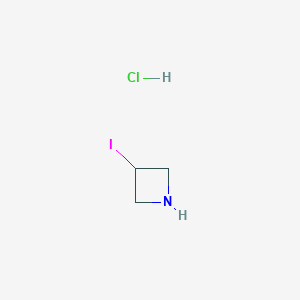

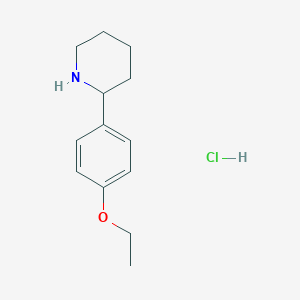

1-Ethylpiperidine-4-carboxylic Acid Hydrochloride is a chemical compound with the molecular formula C8H16ClNO2 . It has an average mass of 193.671 Da and a monoisotopic mass of 193.086960 Da . This compound is an intermediate in the synthesis of PARP-1 inhibitors, which are involved in DNA repair and RNA transcription modulation .

Molecular Structure Analysis

The molecular structure of 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is represented by the SMILES stringO=C(O)C(CC1)CCN1CC.[H]Cl . This representation provides a way to visualize the compound’s structure using text.

Applications De Recherche Scientifique

Amide Formation Mechanism

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is involved in the study of amide formation mechanisms, specifically in aqueous media using carbodiimide, a crucial reaction in bioconjugation. It is noteworthy that in these reactions, the stability and activity of the reagents vary significantly with pH, and different types of carboxylic acids (cyclizable and noncyclizable) have distinct reactivity profiles (Nakajima & Ikada, 1995).

Material Science and Biochemistry Tool

This compound serves as a versatile tool in material science and biochemistry. It is particularly useful as a spin-labeled, achiral Cα-tetrasubstituted α-amino acid, influencing the structure of peptides and serving as a probe in electron spin resonance and fluorescence studies (Toniolo, Crisma, & Formaggio, 1998).

Ethylene Precursor in Plants

In plant biology, 1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride is identified in the context of ethylene production. It is a significant metabolite in the pathway leading to ethylene, a crucial plant hormone. Studies have confirmed its presence in plants and have examined its role in ethylene biosynthesis (Hoffman, Yang, & McKeon, 1982).

Molecular Structure Studies

It also finds applications in the study of molecular structures. For example, research has been conducted on the molecular structures of N-ethylpiperidine betaine hydrate and its complex with squaric acid, providing insights into hydrogen bond formation and molecular conformation (Dega-Szafran et al., 2013).

Amino Corrosion Inhibitors

In the field of corrosion inhibition, 4-ethylpiperidine has been studied for its effectiveness in protecting steel surfaces. This compound chemisorbs to steel surfaces, significantly reducing corrosion rates in certain environments (Annand, Hurd, & Hackerman, 1965).

Radical Carbon-Carbon Bond Formation

Furthermore, it has been utilized in carbon-carbon bond-forming radical reactions in organic synthesis. The compound's role in mediating such reactions in both aqueous and organic media highlights its versatility in chemical synthesis (Graham, Murphy, & Coates, 1999).

Propriétés

IUPAC Name |

1-ethylpiperidine-4-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-2-9-5-3-7(4-6-9)8(10)11;/h7H,2-6H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACGTVBMLMATARD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC(CC1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethylpiperidine-4-Carboxylic Acid Hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-(4-tert-butylphenyl)-3-thioxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B1391204.png)

![N-(5-Amino-2-methoxyphenyl)-2-[2-(sec-butyl)-phenoxy]acetamide](/img/structure/B1391206.png)

![2-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine hydrochloride](/img/structure/B1391209.png)

![(4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]-amino}phenoxy)acetic acid](/img/structure/B1391212.png)

![3-[(3-Fluorobenzyl)oxy]piperidine hydrochloride](/img/structure/B1391225.png)